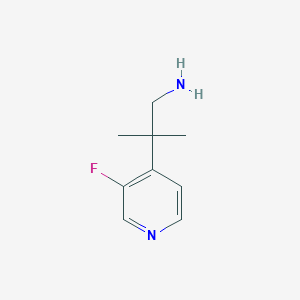
2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, “3,5-Bis(trifluoromethyl)phenylboronic acid” is used as a reactant in the synthesis of methylene-arylbutenones via carbonylative arylation of allenols, 4-aminoquinoline analogs via Ullman / Suzuki / Negishi coupling, primary amino acid derivatives with anticonvulsant activity, alkyl arylcarbamates via Cu-catalyzed coupling with potassium cyanate .Molecular Structure Analysis
The molecular structure of “3,5-Bis(trifluoromethyl)phenylboronic acid” is represented by the linear formula (CF3)2C6H3B(OH)2 .Chemical Reactions Analysis
“3,5-Bis(trifluoromethyl)phenylboronic acid” is involved in various chemical reactions. It is used in the synthesis of methylene-arylbutenones via carbonylative arylation of allenols, 4-aminoquinoline analogs via Ullman / Suzuki / Negishi coupling, primary amino acid derivatives with anticonvulsant activity, alkyl arylcarbamates via Cu-catalyzed coupling with potassium cyanate .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Bis(trifluoromethyl)phenylboronic acid” include a molecular weight of 257.93, and it appears as a powder. It has a melting point of 217-220 °C (lit.) .Applications De Recherche Scientifique
Catalysis and Organic Synthesis :
- Yu et al. (2014) reported the use of a related compound in catalyzing the oxidation of cyclohexene, offering a clean and practical method to produce important compounds like trans-1,2-cyclohexanediol (Yu et al., 2014).
- Wang et al. (2018) found that 2,4-Bis(trifluoromethyl)phenylboronic acid, a structurally similar compound, was effective in catalyzing dehydrative amidation between carboxylic acids and amines, which is valuable for peptide synthesis (Wang et al., 2018).
Material Science and Polymer Chemistry :
- Yin et al. (2005) synthesized novel fluorinated polyimides using a similar fluorinated aromatic diamine monomer, which displayed excellent solubility and thermal stability, making them suitable for advanced materials applications (Yin et al., 2005).
Organometallic Chemistry and Ligand Design :
- Ion et al. (2007) discussed the synthesis of molybdenum carbonyl complexes with bis(amide)bipyridine and biimidazole ligands, where 3,5-bis(trifluoromethyl)phenyl groups played a role in anion reception behavior (Ion et al., 2007).
Optoelectronics and Photoluminescence :
- Xu et al. (2013) synthesized iridium complexes with trifluoromethyl-substituted phenyl ligands for use in organic light-emitting diodes (OLEDs), demonstrating the influence of trifluoromethyl groups on emission spectra and device performance (Xu et al., 2013).
Gas Sorption and Membrane Technology :
- Tlenkopatchev et al. (2005) investigated the gas sorption properties of polymers derived from N-3,5-bis(trifluoromethyl)phenyl-exo-endo-norbornene-5,6-dicarboximide, highlighting their potential in gas separation technologies (Tlenkopatchev et al., 2005).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds with a 3,5-bis(trifluoromethyl)phenyl motif have been used as organocatalysts in organic chemistry . They are known to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states .
Mode of Action
The compound’s mode of action involves the activation of substrates and subsequent stabilization of partially developing negative charges in the transition states . This is achieved through explicit double hydrogen bonding .
Biochemical Pathways
Similar compounds have been used extensively in promoting organic transformations , suggesting that this compound may also influence various biochemical pathways.
Result of Action
Similar compounds have been known to play a very important role in the development of h-bond organocatalysts .
Action Environment
The stability of similar compounds under various conditions has been a key feature in their use as organocatalysts .
Propriétés
IUPAC Name |
2-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6NO3/c17-15(18,19)8-5-9(16(20,21)22)7-10(6-8)23-13(24)11-3-1-2-4-12(11)14(25)26/h5-7,11-12H,1-4H2,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUOPTCIVFNKFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)cyclohexanecarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

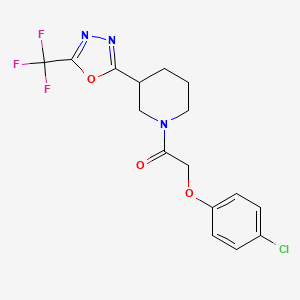
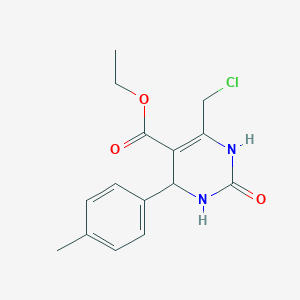
![1-piperidino-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2467057.png)
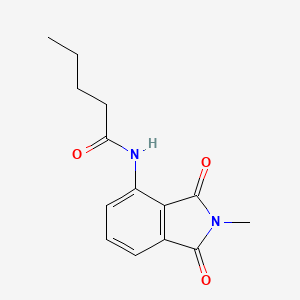

![N-Butyl-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2467063.png)
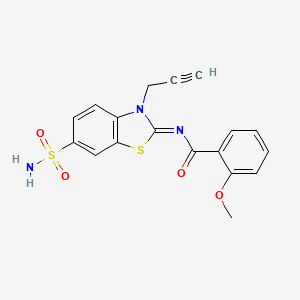
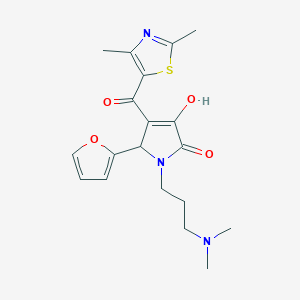
![tert-butyl N-[5-(oxolane-3-carbonyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2467067.png)
![2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2467068.png)
![2-(Benzylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2467071.png)

![2-Tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2467073.png)
